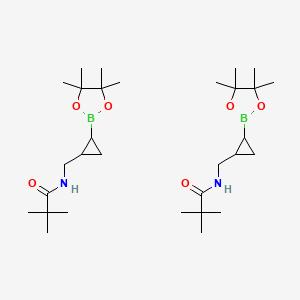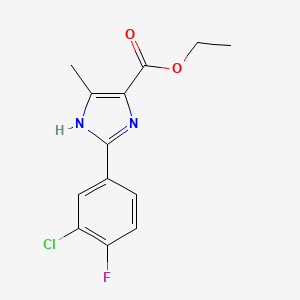![molecular formula C8H4ClIS B13682845 5-Chloro-3-iodobenzo[b]thiophene CAS No. 2166566-68-1](/img/structure/B13682845.png)
5-Chloro-3-iodobenzo[b]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-iodobenzo[b]thiophene is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse applications in pharmaceutical sciences and materials chemistry due to their unique structural properties . The compound has a molecular formula of C8H4ClIS and a molecular weight of 294.54 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzothiophenes, including 5-Chloro-3-iodobenzo[b]thiophene, involves the aryne reaction with alkynyl sulfides . This reaction typically uses o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner. The process involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates, followed by ring-closure .
Industrial Production Methods
Industrial production methods for benzothiophenes often involve transition-metal catalyzed reactions due to their efficiency and scalability . These methods allow for the synthesis of multisubstituted benzothiophenes with good functional group tolerance and versatile C2 functionalizations .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-iodobenzo[b]thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: Common reagents include palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Heck reactions.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the benzothiophene ring.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira.
Electrophilic Cyclization: Iodine (I2) in dichloromethane (CH2Cl2) is commonly used.
Major Products Formed
The major products formed from these reactions are multisubstituted benzothiophene derivatives, which can be further diversified for various applications .
Applications De Recherche Scientifique
5-Chloro-3-iodobenzo[b]thiophene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Chloro-3-iodobenzo[b]thiophene involves its interaction with molecular targets through its functional groups. The compound can participate in various biochemical pathways, depending on the nature of the substituents attached to the benzothiophene ring . The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sertaconazole: An antifungal agent with a benzothiophene core.
Raloxifene: Used in the treatment of breast cancer and osteoporosis.
DNTT (Dinaphtho[2,3-b2’,3’-d]thiophene): Used in organic electronics.
Uniqueness
5-Chloro-3-iodobenzo[b]thiophene is unique due to its specific halogen substitutions, which can impart distinct electronic and steric properties.
Propriétés
Numéro CAS |
2166566-68-1 |
|---|---|
Formule moléculaire |
C8H4ClIS |
Poids moléculaire |
294.54 g/mol |
Nom IUPAC |
5-chloro-3-iodo-1-benzothiophene |
InChI |
InChI=1S/C8H4ClIS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H |
Clé InChI |
QTWUPALVOACXGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C(=CS2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methylimidazo[1,5-a]pyridin-3-amine](/img/structure/B13682772.png)



![3-[2-Bromo-5-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13682795.png)



![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)

![6-Fluorothieno[3,2-d]pyrimidine-2,4-diol](/img/structure/B13682819.png)


